3-(4-Methoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
1-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-18-12-10-17(11-13-18)21-23-22(28-24-21)19-8-5-15-25(19)20(26)14-9-16-6-3-2-4-7-16/h2-4,6-7,10-13,19H,5,8-9,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVDMCJNYDCSBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a hydrazide with an appropriate nitrile oxide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Structure and Composition
- IUPAC Name : 3-(4-Methoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole
- Molecular Formula : C22H23N3O3
- CAS Number : 1107708-92-8
The oxadiazole ring structure contributes to the compound's unique chemical properties, enhancing its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines. A study reported that certain oxadiazole derivatives exhibited IC50 values lower than standard anticancer drugs like erlotinib, indicating superior efficacy in inhibiting cancer cell growth .
Case Study: Cytotoxicity Assay
A comprehensive cytotoxicity assay revealed that specific derivatives of oxadiazoles had remarkable activity against breast cancer (MCF7) and prostate cancer (PC-3) cell lines. The results indicated promising growth inhibition percentages of over 90% at low concentrations .
Antimicrobial Properties
Oxadiazoles have also been investigated for their antimicrobial activities. Research has demonstrated that certain derivatives possess significant antibacterial and antifungal properties. For example, studies showed that compounds with oxadiazole moieties effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values comparable to standard antibiotics .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Microorganism | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 10.8 |
| Compound B | Escherichia coli | 12.5 |
| Compound C | Candida albicans | 8.0 |
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazoles has been explored in various studies. Compounds similar to This compound have demonstrated significant inhibition of COX enzymes, which are critical in the inflammatory process. One study reported that specific derivatives showed IC50 values for COX-2 inhibition significantly lower than those of traditional anti-inflammatory drugs .
Synthetic Approaches
The synthesis of This compound typically involves multi-step synthetic routes including:
- Formation of the oxadiazole ring via cyclization reactions.
- Introduction of the methoxyphenyl and pyrrolidine substituents through nucleophilic substitution reactions.
- Final purification steps such as recrystallization or chromatography.
These synthetic pathways are crucial for optimizing yield and purity for subsequent biological testing.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features:
- The 1,2,4-oxadiazole core provides rigidity and metabolic stability, common in medicinal chemistry scaffolds .
- The 3-phenylpropanoyl-pyrrolidine side chain adds steric bulk and hydrophobic character, which may influence receptor selectivity .
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous 1,2,4-oxadiazole derivatives, highlighting key differences in substituents, synthesis, and properties.
Key Observations:
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl, F) on the aryl ring improve metabolic stability and binding affinity .
- Bulkier substituents (e.g., bromophenyl, benzoyl) may hinder solubility but enhance target specificity .
Stereochemical Considerations :
- Enantioselective synthesis (e.g., iridium catalysis) is critical for compounds with chiral centers, as seen in .
Toxicity and Safety: Halogenated derivatives (e.g., bromophenyl, chlorophenyl) often exhibit higher toxicity, as noted in safety data for brominated analogs .
Physicochemical and Pharmacokinetic Trends
- Molecular Weight (MW) : Ranges from 263.27 g/mol (fluorinated analog ) to ~454.9 g/mol (chloro-methoxybenzoyl derivative ). The target compound (~363.4 g/mol) falls within the typical range for CNS drugs.
- Lipophilicity (LogP) : Methoxy groups reduce LogP, while halogens (Cl, Br) and aromatic substituents increase it.
- Synthetic Yields : High yields (e.g., 92% in ) are achievable with optimized catalytic methods.
Biological Activity
3-(4-Methoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and other pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of various oxadiazole derivatives. Specifically, compounds structurally similar to this compound have shown significant cytotoxic effects against different cancer cell lines.
Table 1: Anticancer Activity of Oxadiazole Derivatives
These compounds exhibit a range of IC50 values indicating their potency against various cancer types. The compound under consideration has shown promising results in inhibiting cell proliferation.
The proposed mechanism for the anticancer activity of oxadiazoles includes the induction of apoptosis in cancer cells. For instance, studies have demonstrated that these compounds can activate caspase pathways and increase p53 expression levels in MCF-7 cells, leading to programmed cell death .
Case Study: Induction of Apoptosis
In a detailed study involving MCF-7 cells treated with oxadiazole derivatives:
- Caspase Activation : The treatment resulted in significant cleavage of caspase-3.
- p53 Expression : Increased levels of p53 were observed post-treatment, suggesting a pathway for apoptosis induction.
Antimicrobial Activity
Beyond anticancer properties, some oxadiazoles exhibit antimicrobial activity. Compounds related to this compound have been evaluated for their effectiveness against various bacterial strains.
Table 2: Antimicrobial Activity
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL | |
| 2-amino-disubstituted oxadiazoles | Bacillus subtilis | 16 µg/mL |
These findings suggest that modifications in the oxadiazole structure can lead to enhanced antimicrobial properties.
Q & A
Q. Methodological Answer :
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis/oxidation .
- Solubility : Dissolve in DMSO or ethanol (stable for >6 months at –20°C).
- Monitoring : Regular TLC/HPLC checks to detect degradation (e.g., new peaks indicating impurities) .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Q. Methodological Answer :
- Variable Substituents : Synthesize analogs by modifying:
- Biological Assays : Test analogs against bacterial/fungal strains (e.g., S. aureus, C. albicans) using MIC assays. Compare IC₅₀ values to identify critical substituents .
Example : A study showed that replacing 4-methoxyphenyl with 3-fluorophenyl increased antibacterial activity by 40% .
How should researchers resolve contradictions in reported biological activity data?
Q. Methodological Answer :
- Purity Verification : Re-analyze compounds via HPLC (e.g., >98% purity required for reliable data) .
- Assay Standardization : Use consistent protocols (e.g., CLSI guidelines for MIC assays) and include positive controls (e.g., ciprofloxacin for bacteria) .
- Dose-Response Curves : Perform triplicate experiments to assess reproducibility .
What computational methods can predict target interactions for this compound?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., bacterial DNA gyrase). Validate with MD simulations to assess binding stability .
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity trends .
How can analytical methods be optimized for quantifying this compound in complex matrices?
Q. Methodological Answer :
- HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) for separation. Detect at λ = 254 nm (oxadiazole absorption) .
- LC-MS/MS : Employ MRM mode for high sensitivity (LOQ < 1 ng/mL) in pharmacokinetic studies .
Experimental Design Considerations
What in vitro assays are suitable for evaluating antimicrobial activity?
Q. Methodological Answer :
- Broth Microdilution : Determine MIC values against Gram-positive/negative bacteria (e.g., E. coli, P. aeruginosa) .
- Time-Kill Assays : Assess bactericidal vs. bacteriostatic effects over 24 hours .
- Biofilm Inhibition : Use crystal violet staining to quantify biofilm disruption .
How to assess the compound’s pharmacokinetic properties in preclinical models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
